(Bromomethyl-d2)cyclopropane-1-d1
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Overview
Description
(Bromomethyl-d2)cyclopropane-1-d1 is a deuterium-labeled compound with the molecular formula C4H4D3Br and a molecular weight of 138.02 g/mol . This compound is a stable isotope-labeled building block used in various scientific research applications, particularly in the fields of organic chemistry and biochemistry .
Mechanism of Action
Target of Action
It’s known that the cyclopropyl group is influential in biological systems , for example, as antibacterial in many herbal compounds, in antiviral and some enzyme inhibition activities .
Mode of Action
The mode of action of (Bromomethyl-d2)cyclopropane-1-d1 involves the synthesis of structurally various bromomethyl cyclopropane via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . The reaction mechanism was discussed .
Biochemical Pathways
The α-bromination of carbonyl compounds is an important transformation in organic synthesis chemistry .
Result of Action
The result of the action of this compound is the synthesis of structurally various bromomethyl cyclopropane . The products are obtained in excellent yields within about 3 seconds .
Action Environment
It’s known that the compound is synthesized in the presence of et3n .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bromomethyl-d2)cyclopropane-1-d1 typically involves the bromination of cyclopropane derivatives. One common method includes the reaction of cyclopropylmethyl alcohol with phosphorus tribromide (PBr3) in the presence of deuterium oxide (D2O) to introduce deuterium atoms . Another approach involves the use of α-bromoketones or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of triethylamine (Et3N) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterium oxide and other deuterated reagents is crucial to achieve the desired isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
(Bromomethyl-d2)cyclopropane-1-d1 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclopropylmethane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
Substitution: Cyclopropyl alcohols or amines.
Oxidation: Cyclopropyl ketones or aldehydes.
Reduction: Cyclopropylmethane derivatives.
Scientific Research Applications
(Bromomethyl-d2)cyclopropane-1-d1 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Organic Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biochemistry: Employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethyl bromide: Similar structure but without deuterium labeling.
Cyclopropylcarbinyl bromide: Another cyclopropane derivative with a different substitution pattern.
Cyclopropylmethyl chloride: Chlorine atom instead of bromine.
Uniqueness
(Bromomethyl-d2)cyclopropane-1-d1 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic and mechanistic studies. The presence of deuterium atoms makes it a valuable tool in research applications where tracking and tracing of compounds are essential .
Properties
IUPAC Name |
1-[bromo(dideuterio)methyl]-1-deuteriocyclopropane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2/i3D2,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEILLAXRDHDKDY-FBYXXYQPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC1)C([2H])([2H])Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747225 |
Source
|
Record name | 1-[Bromo(~2~H_2_)methyl](1-~2~H)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219799-17-3 |
Source
|
Record name | 1-[Bromo(~2~H_2_)methyl](1-~2~H)cyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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